An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Fucose
An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Fucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Fucose, a deoxyhexose monosaccharide, plays a pivotal role in a multitude of biological processes, including cell adhesion, signal transduction, and immune responses. Its unique structural and stereochemical features are fundamental to its function in complex glycans. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and analytical methodologies for (+)-fucose, tailored for professionals in research and drug development.
Introduction
(+)-Fucose, systematically known as 6-deoxy-L-galactose, is an L-series sugar that is a common constituent of N- and O-linked glycans and glycolipids in mammals, insects, and plants.[1] Unlike most other sugars in mammals, which are in the D-configuration, the L-configuration of fucose is a distinguishing feature.[1] Its structure is further characterized by the absence of a hydroxyl group at the C-6 position, classifying it as a deoxy sugar.[1] This guide will delve into the precise stereochemical nature of (+)-fucose, its conformational representations, and its involvement in significant biological pathways.
Structure and Stereochemistry
The chemical formula for (+)-fucose is C₆H₁₂O₅.[1] Its structure is based on a galactose scaffold, with the key difference being the deoxygenation at the C-6 position, which bears a methyl group instead of a hydroxymethyl group.
Fischer Projection and Stereochemical Configuration
In its open-chain form, the stereochemistry of (+)-fucose can be represented by a Fischer projection. The absolute configuration of the chiral centers determines its L-designation. The stereochemical configuration at each chiral carbon is as follows:
-
C-2: S
-
C-3: R
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C-4: R
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C-5: S
The IUPAC name for the open-chain form is (2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-methylhexanal. The L-configuration is determined by the orientation of the hydroxyl group on the highest numbered chiral center (C-5), which is on the left in the Fischer projection.
Cyclic Structures: Haworth and Chair Conformations
In solution, (+)-fucose predominantly exists in a cyclic pyranose form, resulting from the intramolecular hemiacetal formation between the C-1 aldehyde and the C-5 hydroxyl group. This cyclization creates a new stereocenter at C-1, the anomeric carbon, giving rise to two anomers: α-L-fucopyranose and β-L-fucopyranose.
Haworth Projections: These are convenient for representing the cyclic structure and the orientation of the substituents. In the α-anomer, the anomeric hydroxyl group is axial (pointing down in the standard representation of an L-sugar), while in the β-anomer, it is equatorial (pointing up).
Chair Conformations: The pyranose ring of fucose adopts a more stable chair conformation. For L-sugars, the ¹C₄ conformation is generally more stable. In this conformation, the bulky C-5 methyl group occupies an equatorial position, minimizing steric hindrance.
Below is a DOT script to visualize the Fischer, Haworth, and Chair representations of (+)-Fucose.
Note: The DOT script above is a template. Actual images for Haworth and Chair projections would need to be generated and linked. Due to the limitations of the current environment, placeholder image paths are used.
Caption: Representations of (+)-Fucose.
Physicochemical Properties
The quantitative physicochemical properties of (+)-fucose are crucial for its handling, formulation, and analysis in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₅ | [1] |
| Molar Mass | 164.16 g/mol | [1] |
| Melting Point | 150-153 °C | [2] |
| Specific Rotation [α]D | -75.6° (c=2, H₂O) | [3] |
| Solubility in Water | 985 mg/mL | [4] |
| Appearance | White crystalline powder | [2] |
Experimental Protocols for Structural Characterization
The determination of the structure and stereochemistry of (+)-fucose relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of fucose in solution, including the anomeric configuration and the conformation of the pyranose ring.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of (+)-fucose in 0.5 mL of deuterium (B1214612) oxide (D₂O). For the observation of exchangeable protons (hydroxyl groups), a solvent system such as 85:15 H₂O:acetone-d₆ can be used at low temperatures (e.g., 5 °C).[5]
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¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. The anomeric protons (H-1) of the α and β forms will appear as distinct signals in the downfield region (typically δ 4.5-5.5 ppm).[5] The ratio of the integrals of these signals provides the equilibrium ratio of the anomers.
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¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum. The anomeric carbon (C-1) signals for the α and β forms will be distinct (typically δ 90-100 ppm).[5]
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2D NMR Spectroscopy (COSY, TOCSY, HSQC, HMBC, NOESY):
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and assign the ring protons.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, which is crucial for conformational analysis (e.g., distinguishing between axial and equatorial protons in the chair conformation).[5]
-
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of (+)-fucose, confirming the absolute configuration of its stereocenters.
Methodology:
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Crystallization: Grow single crystals of (+)-fucose suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution (e.g., in water or an alcohol-water mixture).
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Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).[6]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure. The absolute configuration can be determined from anomalous dispersion effects if a heavy atom is not present.
Below is a DOT script for a generalized experimental workflow for the structural elucidation of (+)-Fucose.
Caption: Experimental workflow for fucose analysis.
Biological Significance and Signaling Pathways
(+)-Fucose is a key component of many biologically important glycans and is involved in various signaling pathways. Fucosylation, the enzymatic addition of fucose to glycans, is critical for their function.
Fucose Metabolism
Mammalian cells can synthesize GDP-fucose, the activated form of fucose used by fucosyltransferases, through two main pathways: the de novo pathway and the salvage pathway.
-
De novo pathway: GDP-mannose is converted to GDP-fucose through a series of enzymatic reactions.[7]
-
Salvage pathway: Free fucose from extracellular sources or lysosomal degradation is converted to fucose-1-phosphate and then to GDP-fucose.[7]
Role in Notch Signaling
O-fucosylation plays a crucial role in the Notch signaling pathway, which is essential for cell-fate decisions during development. The enzyme POFUT1 (Protein O-fucosyltransferase 1) adds O-fucose to conserved serine or threonine residues within the epidermal growth factor-like (EGF) repeats of the Notch receptor.[8][9] This modification is necessary for the proper folding and function of Notch and can be further elongated to a tetrasaccharide, which modulates the binding of Notch to its ligands, such as Delta and Serrate/Jagged.[9]
Below is a DOT script representing a simplified overview of the role of fucose in the Notch signaling pathway.
Caption: Fucose in Notch signaling.
Conclusion
The distinct stereochemistry and structure of (+)-fucose are central to its diverse and critical roles in biology. A thorough understanding of its properties and the methods for its characterization is indispensable for researchers and professionals in drug development, particularly in the fields of glycobiology, oncology, and immunology. This guide provides a foundational reference for the continued investigation and utilization of this important monosaccharide.
References
- 1. Fucose - Wikipedia [en.wikipedia.org]
- 2. L-Fucose | 2438-80-4 [chemicalbook.com]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. alpha-L-fucose | C6H12O5 | CID 439554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, crystallization and preliminary X-ray characterization of the human GTP fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and transportation pathways of GDP-fucose that are required for the O-fucosylation of Notch - PubMed [pubmed.ncbi.nlm.nih.gov]
